molecular formula C7H9F2N3O2 B2634341 2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-78-4

2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid

Cat. No.: B2634341
CAS No.: 2247206-78-4
M. Wt: 205.165
InChI Key: IFYQDJQLGKDNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group, along with an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1,3-difluoroacetylacetone with hydrazine hydrate yields 1-(difluoromethyl)-5-methylpyrazole.

    Amination: The amino group is introduced via a nucleophilic substitution reaction. The pyrazole compound is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the aminoacetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted amino acids.

Scientific Research Applications

2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals due to its potential herbicidal and pesticidal properties.

Mechanism of Action

The mechanism by which 2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid exerts its effects involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)-3-methylpyrazole: Lacks the aminoacetic acid moiety, making it less versatile in biological applications.

    2-[[1-(Trifluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its chemical properties and biological activity.

Uniqueness

2-[[1-(Difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid is unique due to the presence of both the difluoromethyl group and the aminoacetic acid moiety, which confer distinct chemical reactivity and potential bioactivity. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the aminoacetic acid moiety allows for interactions with biological targets.

Properties

IUPAC Name

2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c1-4-2-5(10-3-6(13)14)11-12(4)7(8)9/h2,7H,3H2,1H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYQDJQLGKDNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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